2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3 and a molecular weight of 294.71 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorobenzyl ether and a methoxy group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methoxybenzaldehyde attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products Formed
Oxidation: 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
Reduction: 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-7-2-4-10(8-18)15(14)20-9-11-12(16)5-3-6-13(11)17/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXISDYXEVMIZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352788 | |
Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-86-7 | |
Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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